4,6-dibromo-1H-indazol-3-ol
Overview
Description
4,6-dibromo-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. The presence of bromine atoms at positions 4 and 6, along with a hydroxyl group at position 3, makes this compound a unique and interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dibromo-1H-indazol-3-ol can be achieved through several methods. One common approach involves the bromination of 1H-indazole-3-ol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Another method involves the cyclization of 2,4-dibromoaniline with formic acid and sodium nitrite, followed by hydrolysis to yield this compound. This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-dibromo-1H-indazol-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 6 can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The hydroxyl group at position 3 can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in water or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of 4,6-dialkyl-1H-indazol-3-ol derivatives.
Oxidation: Formation of 4,6-dibromo-1H-indazole-3-one.
Reduction: Formation of 1H-indazol-3-ol or 4,6-dihydro-1H-indazol-3-ol.
Scientific Research Applications
4,6-dibromo-1H-indazol-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives. It serves as a precursor for various substitution and cyclization reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with biological targets makes it a valuable tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4,6-dibromo-1H-indazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atoms and hydroxyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
4,6-dibromo-1H-indazol-3-ol can be compared with other indazole derivatives, such as:
1H-indazole-3-ol: Lacks the bromine atoms, resulting in different chemical reactivity and biological activity.
4-bromo-1H-indazole-3-ol: Contains only one bromine atom, leading to distinct substitution patterns and reactivity.
6-bromo-1H-indazole-3-ol: Similar to 4-bromo-1H-indazole-3-ol but with the bromine atom at a different position.
Properties
IUPAC Name |
4,6-dibromo-1,2-dihydroindazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRKXUACQHVSMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NNC2=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646148 | |
Record name | 4,6-Dibromo-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-58-1 | |
Record name | 4,6-Dibromo-1,2-dihydro-3H-indazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885518-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dibromo-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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